molecular formula C18H14N6O2S B2666909 N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(thiazol-2-yloxy)benzamide CAS No. 2034380-41-9

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(thiazol-2-yloxy)benzamide

Cat. No. B2666909
CAS RN: 2034380-41-9
M. Wt: 378.41
InChI Key: YGDVOIKAMPMVFW-UHFFFAOYSA-N
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Description

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(thiazol-2-yloxy)benzamide is a chemical compound that has gained significant attention in scientific research in recent years. This compound is a member of the triazole family and has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis and Biological Activity

A study conducted by Patel and Patel (2015) involved the synthesis of a novel series of heterocyclic compounds, including derivatives of N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide. These compounds were characterized and evaluated for their antibacterial and antifungal activities, demonstrating potential applications in developing new antimicrobial agents Patel & Patel, 2015.

Antiviral Activities

Hebishy et al. (2020) described a new route for synthesizing benzamide-based 5-aminopyrazoles and their fused heterocycles, showing significant antiavian influenza virus activity. This synthesis route produced compounds with notable antiviral activities against bird flu influenza (H5N1), highlighting the potential for developing new antiviral medications Hebishy, Salama, & Elgemeie, 2020.

Chemical Synthesis and Methodologies

Dotsenko et al. (2019) explored the possibilities of the Mannich reaction in synthesizing N-, S,N-, and Se,N-heterocycles. This study demonstrated the versatility of certain precursors, including pyridine substrates, in synthesizing a wide range of heterocyclic compounds with potential for various biological applications Dotsenko et al., 2019.

Gelation Behavior and Molecular Assembly

Yadav and Ballabh (2020) investigated a series of N-(thiazol-2-yl)benzamide derivatives for their gelation behavior, focusing on the role of methyl functionality and S⋯O interaction in gelation/non-gelation behavior. This research contributes to the understanding of molecular assembly and the development of new materials with specific physical properties Yadav & Ballabh, 2020.

properties

IUPAC Name

N-[(1-pyridin-4-yltriazol-4-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O2S/c25-17(13-1-3-16(4-2-13)26-18-20-9-10-27-18)21-11-14-12-24(23-22-14)15-5-7-19-8-6-15/h1-10,12H,11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDVOIKAMPMVFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC2=CN(N=N2)C3=CC=NC=C3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(thiazol-2-yloxy)benzamide

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